1-Allyl-3-(4-fluoro-2-iodophenyl)urea

Description

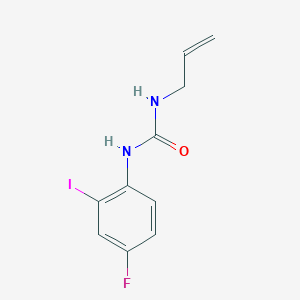

1-Allyl-3-(4-fluoro-2-iodophenyl)urea is a substituted urea derivative characterized by an allyl group (-CH₂CHCH₂) attached to one nitrogen of the urea moiety and a 4-fluoro-2-iodophenyl group on the other. This compound combines halogen atoms (fluorine and iodine) with the hydrogen-bonding capability of the urea functional group, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula |

C10H10FIN2O |

|---|---|

Molecular Weight |

320.10 g/mol |

IUPAC Name |

1-(4-fluoro-2-iodophenyl)-3-prop-2-enylurea |

InChI |

InChI=1S/C10H10FIN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |

InChI Key |

OUOAAHGRXJJIFL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)NC1=C(C=C(C=C1)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(4-fluoro-2-iodophenyl)urea can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organoboron Compounds: React with aryl halides in Suzuki–Miyaura coupling.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Allyl-3-(4-fluoro-2-iodophenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea with related compounds:

Key Observations:

- Substituent Position : The ortho-iodo and para-fluoro arrangement in the target compound may introduce steric hindrance and electronic effects distinct from analogs with para-halogens (e.g., ’s symmetric 4-F/4-I derivative) .

Biological Activity

1-Allyl-3-(4-fluoro-2-iodophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the urea linkage through reaction with isocyanates and appropriate amines. The presence of fluorine and iodine substituents on the phenyl ring enhances the compound's lipophilicity and biological activity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of various urea derivatives, including this compound, against different cancer cell lines. The following table summarizes the IC50 values for selected compounds in comparison to known anticancer agents:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

The compound demonstrated significant antiproliferative effects, comparable to those of established drugs like Sorafenib, suggesting its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit specific kinases involved in cell proliferation. Molecular docking studies indicate that this compound can interact with BRAF kinase, a known target in various cancers. The interactions involve hydrogen bonding between the urea moiety and key amino acid residues in the BRAF protein, enhancing its inhibitory potential .

Case Studies

Several case studies have explored the biological applications of urea derivatives similar to this compound:

- Study on Anticancer Activity : In vitro studies showed that compounds with similar structures exhibited significant growth inhibition in A549 lung cancer cells. The study highlighted that modifications on the phenyl ring could enhance potency and selectivity .

- Toxicity Assessments : Safety profiles were evaluated in animal models, revealing that compounds with structural similarities did not exhibit significant toxicity at therapeutic doses. This suggests a favorable safety margin for further clinical exploration .

- Comparative Analysis : Comparative studies with other urea derivatives indicated that the introduction of halogen substituents (like fluorine and iodine) significantly improved biological activity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.